REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:17])[C:3]([C:5]1[C:6]([CH3:16])=[CH:7][C:8](C)=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:4].CC1C=CC(C(O)=O)=CC=1>>[Br:1][CH:2]([CH3:17])[C:3]([C:5]1[CH:14]=[C:9]([CH:8]=[CH:7][C:6]=1[CH3:16])[C:10]([O:12][CH3:13])=[O:11])=[O:4]
|
Name
|
compound 1.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C=1C(=CC(=C(C(=O)OC)C1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C=1C=C(C(=O)OC)C=CC1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |